

Topic: Fries Rearrangement for 2'-Chloro-2-hydroxyacetophenone Synthesis

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Compound of Interest

Compound Name: 2'-Chloro-2-hydroxyacetophenone

Cat. No.: B2968293

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Abstract

The Fries rearrangement is a robust and versatile organic reaction that converts phenolic esters into hydroxy aryl ketones, which are crucial intermediates in the pharmaceutical and fine chemical industries.[1][2][3] This technical guide provides a comprehensive overview of the Fries rearrangement, with a specific focus on its application for the synthesis of chloro-substituted hydroxyacetophenones from 2-chlorophenyl acetate. We will delve into the reaction mechanism, the critical factors governing regioselectivity, detailed experimental protocols for both the catalyst-mediated and photochemical pathways, and a comparative analysis of reaction conditions. This document is intended to serve as an expert resource for scientists aiming to understand, optimize, and safely execute this valuable synthetic transformation.

Introduction: The Significance of Hydroxyaryl Ketones

Hydroxyaryl ketones are a cornerstone of synthetic organic chemistry, serving as pivotal building blocks for a wide array of pharmaceuticals, agrochemicals, and other high-value compounds.[2][3] Among these, chloro-substituted acetophenones are particularly valuable precursors. The synthesis of these molecules, however, can be challenging via traditional Friedel-Crafts acylation of substituted phenols. The Fries rearrangement offers an elegant and powerful alternative, proceeding through the intramolecular rearrangement of a stable phenolic ester to yield the desired ortho- and para-hydroxyaryl ketones.[1][4][5]

This guide focuses on the synthesis of 2-hydroxyacetophenone derivatives bearing a chlorine substituent, starting from 2-chlorophenyl acetate. We will explore the nuances of controlling the reaction to selectively favor the desired ortho-isomer, a common challenge in aromatic chemistry.

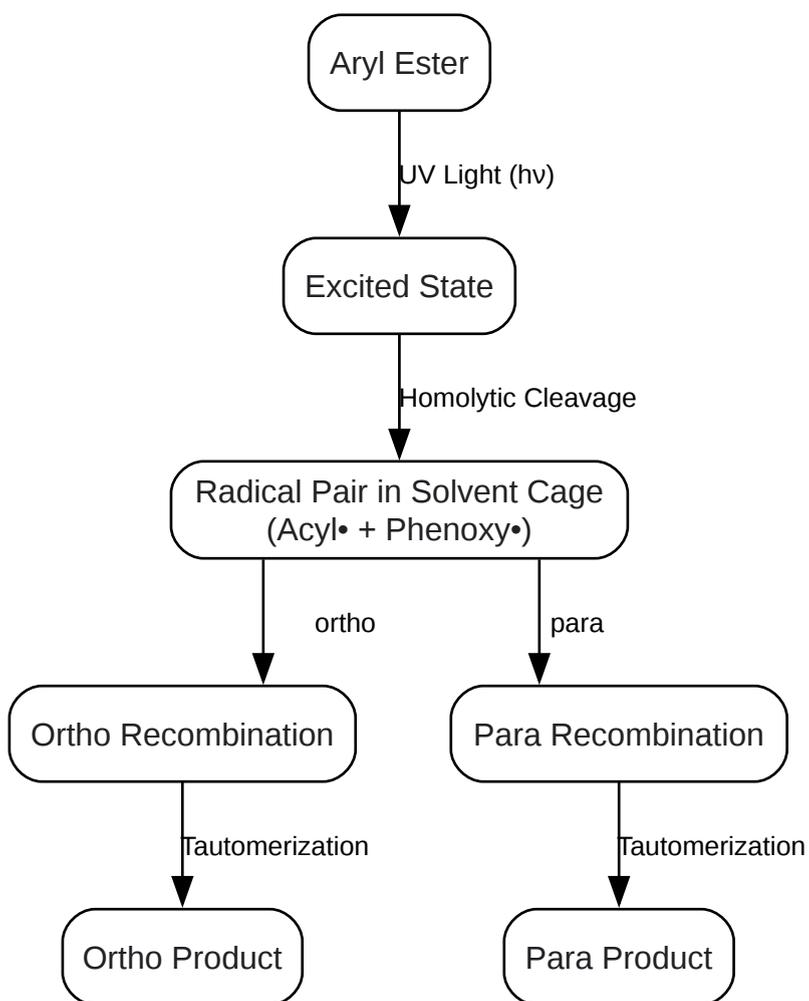
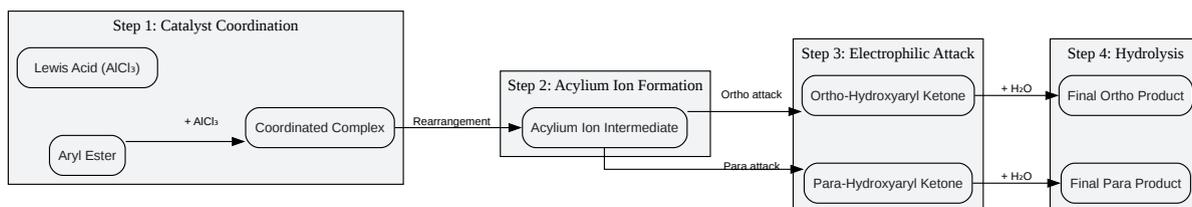
The Fries Rearrangement: A Mechanistic Deep Dive

The Fries rearrangement is the transformation of an aryl ester into a hydroxy aryl ketone, typically facilitated by a Lewis acid or Brønsted acid catalyst.^[1] The reaction is ortho, para-selective, and the choice between these isomers can be controlled by carefully selected reaction conditions.^[1]

The Role of the Catalyst and Acylium Ion Formation

The reaction is initiated by the coordination of a Lewis acid catalyst, most commonly aluminum chloride (AlCl_3), to the carbonyl oxygen of the ester.^[1] This site is more electron-rich and thus a better Lewis base than the phenolic oxygen. This complexation polarizes the ester bond, facilitating the generation of a highly electrophilic acylium carbocation.^{[1][6]} This intermediate is the key species that performs the subsequent electrophilic aromatic substitution on the activated phenol ring. While the mechanism is complex and has been debated, evidence supports both intermolecular and intramolecular pathways.^[3]

The general mechanism can be visualized as follows:



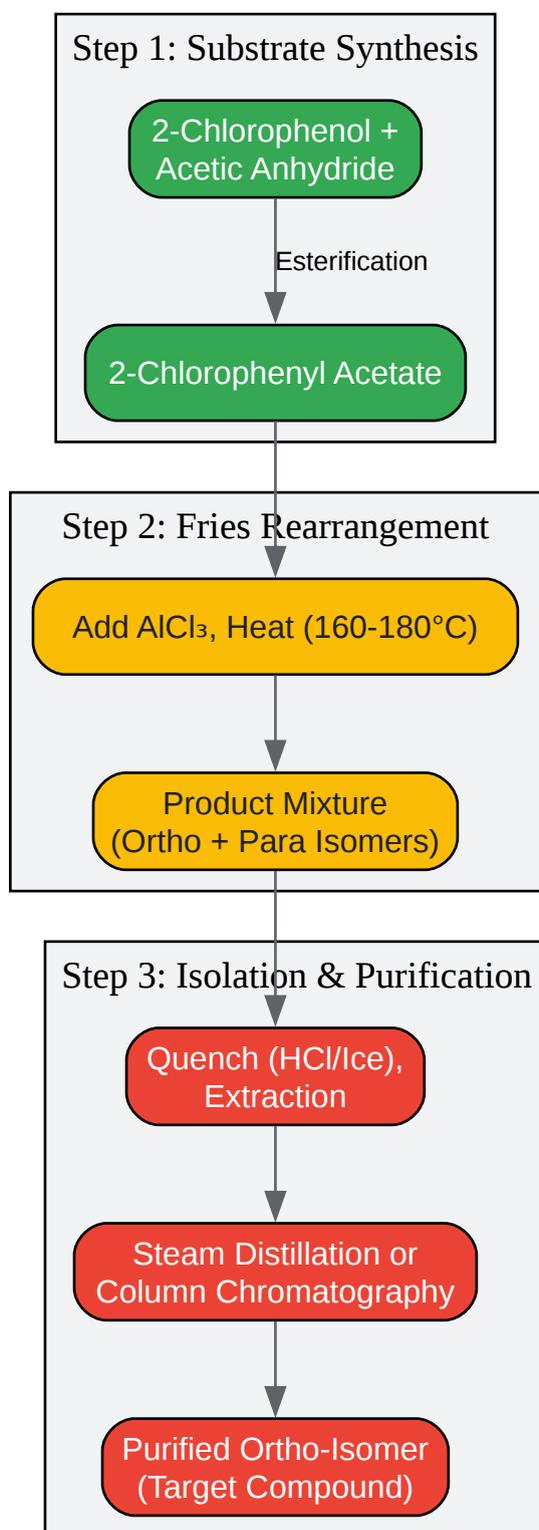
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Caption: Simplified mechanism of the Photo-Fries rearrangement.

Experimental Guide: Synthesis from 2-Chlorophenyl Acetate

This section provides a detailed, two-step protocol for the synthesis of the target hydroxyacetophenone, starting with the preparation of the necessary ester substrate.

Workflow Overview



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